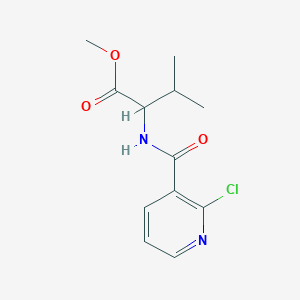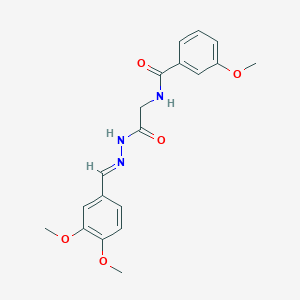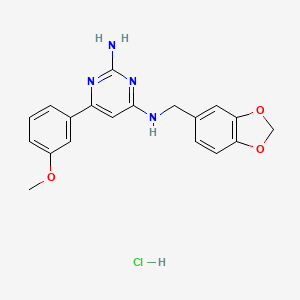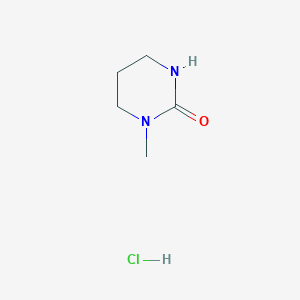
Methyl 2-(2-chloronicotinamido)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-chloronicotinamido)-3-methylbutanoate” is a complex organic compound. It contains a total of 40 atoms, including 17 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule has 41 bonds in total, including 24 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic secondary amide, and 1 Pyridine .
Synthesis Analysis
The synthesis of such compounds is often complex and requires careful planning and execution. A paper titled “Synthesis and Pesticidal Activity of New Niacinamide Derivatives” discusses the synthesis of similar compounds . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and HRMS analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chloronicotinamido)-3-methylbutanoate” is intricate. It includes a variety of bond types and functional groups, contributing to its unique properties .Chemical Reactions Analysis
The compound has been studied for its fungicidal and herbicidal activities . It has shown promising results against certain plant pathogens, indicating its potential use in agriculture .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(2-chloronicotinamido)-3-methylbutanoate, focusing on six unique fields:
Agricultural Fungicides
Methyl 2-(2-chloronicotinamido)-3-methylbutanoate has shown significant potential as a fungicide. Research indicates that derivatives of this compound exhibit high fungicidal activity against various plant pathogens. For instance, it has demonstrated over 90% inhibition against Botryosphaeria berengriana, a common plant pathogen . This makes it a promising candidate for developing new fungicides to protect crops from fungal infections.
Herbicides
In addition to its fungicidal properties, Methyl 2-(2-chloronicotinamido)-3-methylbutanoate also shows potential as a herbicide. Studies have shown that it can effectively inhibit the growth of certain weeds without being phytotoxic to crops . This dual functionality as both a fungicide and herbicide could lead to more efficient and cost-effective agricultural practices.
Pharmaceuticals
The compound’s structure suggests potential applications in pharmaceuticals, particularly in the development of new drugs. Its nicotinamide derivative structure is known for various biological activities, including anti-inflammatory and antimicrobial properties . This could pave the way for new treatments for infections and inflammatory diseases.
Molecular Docking Studies
Methyl 2-(2-chloronicotinamido)-3-methylbutanoate has been used in molecular docking studies to understand its interaction with biological targets. These studies help in elucidating the compound’s mechanism of action and optimizing its structure for better efficacy . Such research is crucial for the rational design of new bioactive molecules.
Pesticide Development
The compound’s pesticidal activity has been explored, particularly its potential to act as an insecticide. Its ability to disrupt the mitochondrial respiratory chain in pests makes it a valuable candidate for developing new pesticides . This could help in managing pest populations more effectively and sustainably.
Chemical Synthesis
Methyl 2-(2-chloronicotinamido)-3-methylbutanoate is also significant in the field of chemical synthesis. Its synthesis involves various reactions that can be optimized for better yield and purity . Understanding these synthetic pathways is essential for producing the compound on a larger scale for its various applications.
Environmental Safety Studies
Given its potential use in agriculture and pharmaceuticals, studying the environmental impact of Methyl 2-(2-chloronicotinamido)-3-methylbutanoate is crucial. Research in this area focuses on its degradation, persistence in the environment, and potential toxicity to non-target organisms . Ensuring its safety is vital for its sustainable use.
Biological Activity Screening
Finally, the compound is often screened for various biological activities to discover new potential applications. This includes testing for antimicrobial, antiviral, and anticancer properties . Such screenings are essential for identifying new therapeutic uses and expanding the compound’s application scope.
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)9(12(17)18-3)15-11(16)8-5-4-6-14-10(8)13/h4-7,9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNJMHKMLQQDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)
![6-methyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2660713.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)

![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)

![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)